

The Discovery and Isolation of 11-Deoxy-13dihydrodaunorubicin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 11-Deoxy-13-dihydrodaunorubicin

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Abstract

11-Deoxy-13-dihydrodaunorubicin is an anthracycline antibiotic with demonstrated anti-Gram-positive and anti-Gram-negative bacterial and tumor activity. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It includes a detailed, generalized experimental protocol for its isolation from Micromonospora species, a summary of its physicochemical properties, and an examination of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of natural product chemistry, antibiotic discovery, and oncology drug development.

Introduction

Anthracyclines are a class of potent chemotherapeutic agents widely used in the treatment of various cancers. They are typically produced as secondary metabolites by various species of actinomycetes, particularly those belonging to the genera Streptomyces and Micromonospora. **11-Deoxy-13-dihydrodaunorubicin** (CAS No. 71800-90-3) is a notable member of this class, distinguished by its specific chemical structure and biological activity. This guide will delve into the technical aspects of its discovery and isolation.

Discovery



11-Deoxy-13-dihydrodaunorubicin was first reported as a new anthracycline glycoside isolated from a mutant strain of Micromonospora sp.[1]. The producing strain was identified as Micromonospora sp. strain B211 F.I. (ATCC 31366). This discovery was part of a broader effort to identify novel anthracyclines with improved therapeutic indices. The initial studies revealed its activity against both bacteria and tumor cells, marking it as a compound of interest for further investigation.

Physicochemical Properties

The fundamental physicochemical properties of **11-Deoxy-13-dihydrodaunorubicin** are summarized in the table below.

Property	Value
CAS Number	71800-90-3
Molecular Formula	C ₂₇ H ₃₁ NO ₉
Molecular Weight	513.54 g/mol
Class	Anthracycline Glycoside
Biological Activity	Anti-Gram-positive bacteria, anti-Gram-negative bacteria, and anti-tumor activity.[1]

Experimental Protocols: Isolation and Purification

While the specific, detailed protocol from the original discovery is not fully available, a generalized workflow for the isolation and purification of anthracyclines like **11-Deoxy-13-dihydrodaunorubicin** from Micromonospora cultures can be constructed based on established methods for similar compounds.

Fermentation

A culture of the producing Micromonospora strain is grown in a suitable liquid fermentation medium under controlled conditions (e.g., temperature, pH, aeration) to promote the production of secondary metabolites.



Extraction

The fermentation broth is harvested, and the mycelium is separated from the supernatant. The target compound, being an anthracycline, is typically found in both the mycelium and the supernatant. A common extraction procedure involves:

- Solvent Extraction: The whole broth or the separated mycelium and supernatant are extracted with a water-miscible organic solvent, such as acetonitrile.
- Concentration: The organic extract is then concentrated under reduced pressure to remove the solvent.

Purification

The crude extract is subjected to a series of chromatographic steps to isolate and purify **11- Deoxy-13-dihydrodaunorubicin**.

- Adsorption Chromatography: The concentrated extract is loaded onto a polymeric resin column (e.g., CG161). The column is washed with water to remove salts and other polar impurities.
- Elution: The anthracycline compounds are then eluted with a gradient of increasing concentrations of an organic solvent, such as aqueous acetonitrile.
- High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by reversed-phase HPLC using a C18 column and a suitable mobile phase, typically a gradient of acetonitrile and water.

The following diagram illustrates a generalized workflow for the isolation and purification process.





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Figure 1. Generalized workflow for the isolation and purification of **11-Deoxy-13-dihydrodaunorubicin**.

Spectroscopic Data for Structural Elucidation

Detailed, publicly available spectroscopic data specifically for **11-Deoxy-13-dihydrodaunorubicin** is limited. However, data for the closely related compound, 13-dihydrodaunorubicin, can provide a reference point for researchers. It is important to note that the absence of the **11-hydroxyl** group in **11-Deoxy-13-dihydrodaunorubicin** will result in distinct differences in the NMR spectra, particularly for the signals of the C-ring protons and carbons.

Note: The following table presents predicted spectroscopic data for the related compound 13dihydrodaunorubicin and should be used for reference purposes only.

Spectroscopic Data (Reference: 13-dihydrodaunorubicin)

¹H NMR (Predicted): Characteristic signals for the anthracycline skeleton including aromatic protons, methine protons of the cyclohexane ring, and protons of the daunosamine sugar moiety.

¹³C NMR (Predicted): Resonances corresponding to the carbonyl carbons of the quinone system, aromatic carbons, aliphatic carbons of the tetracyclic ring system, and the sugar carbons.

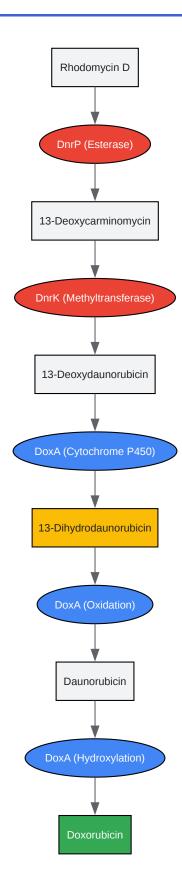
Mass Spectrometry: The expected molecular ion peak in the mass spectrum would confirm the molecular weight of the compound.

Biosynthetic Pathway

11-Deoxy-13-dihydrodaunorubicin is understood to be formed through the biosynthetic pathway of related anthracyclines, such as doxorubicin, in Streptomyces species. In this pathway, 13-dihydrodaunorubicin is a key intermediate. The biosynthesis begins with the formation of the polyketide chain, which then undergoes a series of enzymatic modifications including cyclization, aromatization, glycosylation, and specific hydroxylations and reductions.

The following diagram illustrates the key steps in the later stages of the doxorubicin biosynthesis, highlighting the formation of 13-dihydrodaunorubicin.





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Figure 2. Simplified biosynthetic pathway leading to doxorubicin, with 13-dihydrodaunorubicin as a key intermediate.

Conclusion

11-Deoxy-13-dihydrodaunorubicin represents an interesting member of the anthracycline family with potential therapeutic applications. While detailed experimental data remains somewhat limited in the public domain, this guide provides a foundational understanding of its discovery, a practical, generalized approach to its isolation, and its biosynthetic context. Further research into the specific biological activities and mechanisms of action of this compound is warranted and may lead to the development of new and improved anticancer agents.

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References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [The Discovery and Isolation of 11-Deoxy-13-dihydrodaunorubicin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564560#discovery-and-isolation-of-11-deoxy-13-dihydrodaunorubicin]

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